molecular formula C9H7BrN2 B1581729 6-Bromoquinolin-8-amine CAS No. 57339-57-8

6-Bromoquinolin-8-amine

Cat. No. B1581729
CAS RN: 57339-57-8
M. Wt: 223.07 g/mol
InChI Key: MFCPXRHDOOYWNO-UHFFFAOYSA-N
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Description

6-Bromoquinolin-8-amine is a chemical compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 . It has a wide range of biological and pharmacological activities .


Synthesis Analysis

The synthesis of 6-Bromoquinolin-8-amine involves the reaction of 6-bromo-8-nitro-quinoline with iron metal in a solution of EtOH/HOAc/H2O . There are also various synthesis protocols reported in the literature for the construction of this compound .


Molecular Structure Analysis

The molecular structure of 6-Bromoquinolin-8-amine contains a total of 20 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .


Chemical Reactions Analysis

6-Bromoquinolin-8-amine shows both electrophilic and nucleophilic substitution reactions . It has been used in intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .

Scientific Research Applications

6-Bromoquinolin-8-amine is a derivative of quinoline , which is a heterocyclic aromatic compound with a potential for industrial and medicinal applications . Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity .

  • Medicinal Chemistry

    • Quinoline is a core template in drug design . It’s an essential segment of both natural and synthetic compounds .
    • Various selected quinolines and derivatives have potential biological and pharmaceutical activities .
    • The methods of application or experimental procedures in this field typically involve chemical synthesis and biological testing .
    • The outcomes of these applications are usually new drug candidates with potential therapeutic effects .
  • Synthetic Organic Chemistry

    • Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry .
    • It plays a major role in the synthesis of complex organic compounds .
    • The methods of application or experimental procedures in this field typically involve various synthesis protocols .
    • The outcomes of these applications are usually new synthetic methods and novel organic compounds .
  • Pharmaceutical Industry

    • Quinoline derivatives are used in the pharmaceutical industry due to their potential biological and pharmaceutical activities .
    • They are used in the synthesis of various drugs .
    • The methods of application or experimental procedures in this field typically involve chemical synthesis and biological testing .
    • The outcomes of these applications are usually new drug candidates with potential therapeutic effects .
  • Organic Synthesis

    • Quinoline derivatives like “6-Bromoquinolin-8-amine” are valuable scaffolds in organic synthesis .
    • They are used in intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
    • The outcomes of these applications are usually new synthetic methods and novel organic compounds .
  • Chemical Industry

    • Quinoline derivatives are used in the chemical industry as intermediates for the synthesis of other compounds .
    • The methods of application or experimental procedures in this field typically involve various synthesis protocols .
    • The outcomes of these applications are usually new synthetic methods and novel organic compounds .
  • Research and Development

    • Quinoline derivatives like “6-Bromoquinolin-8-amine” are used in research and development for the discovery of new compounds and reactions .
    • The methods of application or experimental procedures in this field typically involve various synthesis protocols and testing .
    • The outcomes of these applications are usually new synthetic methods, novel organic compounds, and potential drug candidates .

Safety And Hazards

The safety information for 6-Bromoquinolin-8-amine includes hazard statements H302, H312, H332, and precautionary statement P280 . It is recommended to avoid breathing mist, gas or vapors, avoid contact with skin and eye, and use personal protective equipment .

Future Directions

Quinolin-8-amines, which are isomerically related to 6-Bromoquinolin-8-amine, are valuable scaffolds in organic synthesis . They have been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . This suggests potential future directions for the use of 6-Bromoquinolin-8-amine in similar applications.

properties

IUPAC Name

6-bromoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCPXRHDOOYWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069176
Record name 8-Quinolinamine, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoquinolin-8-amine

CAS RN

57339-57-8
Record name 6-Bromo-8-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57339-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Quinolinamine, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057339578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Quinolinamine, 6-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 8-Quinolinamine, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-8-nitro-quinoline (4 g, 1.58 mmol) in EtOH/HOAc/H2O (50 mL/50 mL/25 mL) was added iron metal (3.18 g, 5.69 mmol). The resulting solution was heated at reflux for 3 hours. The cooled reaction mixture was neutralized with 2.5 N NaOH, filtered through celite to remove iron solids and washed with EtOAc. The eluent was extracted into EtOAc (3×200 mL), combined, dried over NASO4 and concentrated. The resulting oil was purified by column chromatography (40% EtOAc/hexanes) affording 3.19 g (91%) of a yellow solid: mp 142-145° C.
Quantity
4 g
Type
reactant
Reaction Step One
Name
EtOH HOAc H2O
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.18 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Sen, T Sahoo, H Singh, E Suresh… - The Journal of Organic …, 2019 - ACS Publications
An efficient photocatalytic method was developed for the remote C5-H bond carboxylation of 8-aminoquinoline amide and sulfonamide derivatives. This methodology uses in situ …
Number of citations: 30 pubs.acs.org
J Roy, A Kyani, M Hanafi, Y Xu… - Journal of Medicinal …, 2023 - ACS Publications
Sigma 2 receptor (σ2R) is overexpressed in select cancers and is regarded as a biomarker for tumor proliferation. σ2R ligands are emerging as promising theranostics for cancer and …
Number of citations: 3 pubs.acs.org

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